Product packaging for 7-Fluoroquinoline-2,3-dicarboxylic acid(Cat. No.:CAS No. 110139-62-3)

7-Fluoroquinoline-2,3-dicarboxylic acid

Cat. No.: B027143
CAS No.: 110139-62-3
M. Wt: 235.17 g/mol
InChI Key: MJAMQXJWFMDOQB-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-2,3-dicarboxylic acid (CAS 110139-62-3) is a high-value fluorinated heterocyclic building block of significant interest in medicinal chemistry and antibacterial research. This compound serves as a crucial synthetic intermediate for the development of novel quinolone-based pharmacophores. Main Applications and Research Value: Antibacterial Research: The quinoline-2,3-dicarboxylic acid scaffold is a recognized precursor in the synthesis of quinolone antibiotics. Quinolones are a major class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . The introduction of a fluorine atom at the 7-position is a classic structural modification that enhances penetrability into bacterial cells and broadens the spectrum of activity, making this compound a valuable template for developing new anti-infectives . SAR and Hybrid Molecule Development: This compound is ideally suited for Structure-Activity Relationship (SAR) studies. The two carboxylic acid groups at the 2 and 3 positions offer distinct sites for chemical modification, allowing researchers to create a diverse array of derivatives, including various heterocyclic hybrids like oxadiazoles, triazoles, and thiadiazoles . Such modifications are explored to overcome antibiotic resistance, improve pharmacokinetic profiles, and discover new biological activities. Exploration of Broader Therapeutic Profiles: Beyond its application in antibacterial research, the fluoroquinolone core is increasingly investigated for other pharmacological activities, including potential anticancer, antifungal, and anti-inflammatory properties . Chemical Profile: CAS Number: 110139-62-3 Molecular Formula: C 11 H 6 FNO 4 Molecular Weight: 235.17 g/mol IUPAC Name: this compound Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6FNO4 B027143 7-Fluoroquinoline-2,3-dicarboxylic acid CAS No. 110139-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110139-62-3

Molecular Formula

C11H6FNO4

Molecular Weight

235.17 g/mol

IUPAC Name

7-fluoroquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H6FNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17)

InChI Key

MJAMQXJWFMDOQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)F

Synonyms

7-FLUOROQUINOLINE-2,3-DICARBOXYLIC ACID

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches for 7-Fluoroquinoline-2,3-dicarboxylic Acid

The creation of the this compound framework can be achieved through several strategic synthetic routes, starting from simpler, commercially available precursors.

While the classic Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, a modified approach is necessary for the synthesis of quinoline-2,3-dicarboxylic acids. A plausible and effective pathway involves the reaction of a substituted aniline (B41778) with a dialkyl acetylenedicarboxylate (B1228247) or a related fumarate (B1241708) derivative, followed by cyclization.

A key strategy begins with 4-fluoroaniline (B128567). This starting material can be reacted with a dichlorosuccinate ester to form a substituted anilinofumarate. This intermediate, upon reaction with a Vilsmeier reagent (a chloroiminium ion typically generated in situ from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF)), undergoes cyclization to yield the corresponding dialkyl 7-fluoroquinoline-2,3-dicarboxylate. google.comwikipedia.orgorganic-chemistry.orgwikipedia.org The Vilsmeier reagent acts as an electrophile, facilitating the intramolecular ring closure onto the electron-rich aniline ring. The final step involves the hydrolysis of the resulting diester under acidic or basic conditions to afford the target this compound. google.com

Table 1: Key Reactants in Friedländer-Type Synthesis

Reactant Role
4-Fluoroaniline Provides the benzene (B151609) ring and nitrogen atom of the quinoline (B57606) core.
Diethyl dichlorosuccinate Acts as the four-carbon unit to form the pyridine (B92270) ring with carboxylate precursors.
Phosphorus oxychloride (POCl₃) Reagent for generating the Vilsmeier reagent. wikipedia.org
N,N-Dimethylformamide (DMF) Reagent for generating the Vilsmeier reagent. wikipedia.org

An alternative de novo approach involves the construction of a simpler 7-fluoroquinoline (B188112) precursor followed by oxidation. The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a fundamental transformation in organic synthesis. uop.edu.pkyoutube.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid are typically employed for this purpose. pw.edu.pltcrjournal.comlibretexts.orgyoutube.comnitrkl.ac.in

This strategy would first involve the synthesis of 7-fluoro-2,3-dimethylquinoline. This precursor could be prepared via established quinoline syntheses, such as the Doebner-von Miller reaction, from 4-fluoroaniline. Once obtained, the 7-fluoro-2,3-dimethylquinoline can be subjected to vigorous oxidation. Treatment with a strong oxidant like hot, alkaline potassium permanganate would cleave the alkyl side chains, converting both methyl groups into carboxylic acid functionalities. Subsequent acidification of the reaction mixture would then yield the desired this compound.

Table 2: Reagents for Oxidative Cleavage Pathway

Reagent Purpose
7-Fluoro-2,3-dimethylquinoline Precursor molecule for oxidation.
Potassium permanganate (KMnO₄) Strong oxidizing agent to convert methyl groups to carboxylic acids. libretexts.orgnitrkl.ac.in
Sodium Hydroxide / Heat Provides basic and energetic conditions required for oxidation.

Multi-component reactions (MCRs) offer an efficient means of constructing complex molecules in a single step. While classic MCRs for quinolines, like the Doebner reaction, typically yield products with substitution at the 4-position, the principles can be adapted. nih.gov The synthetic pathway detailed under the Friedländer-type condensation (Section 2.1.1) can be viewed as a multi-step, one-pot, or sequential process that assembles the quinoline core from multiple components.

The process begins with the formation of an enamine (anilinofumarate) from 4-fluoroaniline and a succinate (B1194679) derivative. google.com This intermediate is then reacted with a Vilsmeier reagent, which itself is formed from two components (e.g., POCl₃ and DMF). wikipedia.org This sequence effectively combines three or more starting materials to construct the functionalized quinoline ring system, embodying the efficiency and convergence of MCR design.

Functional Group Interconversions of the Carboxylic Acid Moieties

The two carboxylic acid groups on the 7-fluoroquinoline core are key handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The dicarboxylic acid can be readily converted into its corresponding esters or amides, which are often crucial intermediates for biological applications or materials synthesis.

Esterification: The direct conversion of this compound to its diester can be achieved through Fischer esterification. This involves heating the dicarboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.orgrug.nl Alternatively, other reagents like sulfuryl fluoride (B91410) (SO₂F₂) or the use of solid-supported acid catalysts can mediate the esterification, sometimes under milder conditions. organic-chemistry.org Depending on the stoichiometry and reaction conditions, it may be possible to achieve selective mono-esterification, yielding a compound with one ester and one free carboxylic acid group.

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. mdpi.com This can be done by converting the dicarboxylic acid to the more reactive di-acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting di-acyl chloride can then be treated with two equivalents of an amine to form the corresponding diamide.

Direct amidation methods that avoid the isolation of the acyl chloride are also widely used. These involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.comnih.gov In a typical procedure, the dicarboxylic acid is mixed with the coupling agent and the amine in a suitable solvent. These methods often proceed under mild conditions and tolerate a wide range of functional groups. nih.govfrontiersin.org As with esterification, careful control of stoichiometry can potentially lead to selective mono-amidation.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for quinoline dicarboxylic acids. The structure of this compound is analogous to a substituted malonic acid, where one carboxyl group is beta to the other. Such β-dicarboxylic acid systems are known to undergo decarboxylation upon heating. libretexts.orgmasterorganicchemistry.com

Specifically for the quinoline-2,3-dicarboxylic acid scaffold, the carboxyl group at the C-2 position is particularly susceptible to removal. A patented process describes the selective thermal decarboxylation of quinoline-2,3-dicarboxylic acid to furnish quinoline-3-carboxylic acid. google.com This suggests that heating this compound would likely lead to the selective loss of the C-2 carboxyl group, yielding 7-Fluoroquinoline-3-carboxylic acid . This transformation is significant as many biologically active quinolones possess a single carboxylic acid at the 3-position. The mechanism often involves a cyclic transition state, which is facilitated by the β-relationship between the two carboxyl groups. masterorganicchemistry.com In some cases, decarboxylation can be promoted by the presence of other functional groups or catalyzed by metals like copper. acs.orgnih.govnih.gov

Derivatization at the Quinolone Core and Fluoro-Substitution Site

The chemical architecture of this compound offers multiple sites for modification, allowing for the fine-tuning of its properties. Key areas of derivatization include the introduction of the crucial C-7 fluorine atom and substitutions at other positions on the quinoline ring system.

Strategies for C-7 Fluoro-Substitution Introduction

The incorporation of a fluorine atom at the C-7 position is a critical step in the synthesis of many biologically active quinolones. This is often achieved by starting with a pre-fluorinated aniline derivative. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a quinoline precursor that has a suitable leaving group, such as chlorine, at the 7-position.

For instance, the synthesis of various fluoroquinolones often starts with a compound like 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, where a piperazine (B1678402) or other amine can displace the C-7 chloro group. google.com While this example leads to a different final product, the principle of SNAr at the C-7 position is a cornerstone of fluoroquinolone chemistry. Another approach involves the Skraup cyclization using a fluorinated aniline, such as 2,3,4,5-tetrafluoroaniline, to construct the fluoroquinoline core directly. researchgate.net

Modifications at Other Ring Positions of the Quinolone

Beyond the C-7 position, other sites on the quinoline ring are amenable to modification. The carboxylic acid groups at the C-2 and C-3 positions are primary handles for derivatization. For example, the carboxylic acid at the C-3 position of related fluoroquinolones can be converted into an acid hydrazide, which can then be reacted with various aldehydes or anhydrides to form hydrazones or other complex amides. nih.gov Such modifications can significantly alter the molecule's properties.

Furthermore, the nitrogen atom of the quinoline ring can be alkylated or N-oxidized, followed by reactions to introduce substituents. researchgate.net Electrophilic substitution reactions on the benzene ring portion of the quinoline nucleus typically occur at the C-5 and C-8 positions, although the presence of the fluorine at C-7 and the dicarboxylic acids will influence the regioselectivity of these reactions. pharmaguideline.com The versatility of the quinoline skeleton allows for a wide range of derivatives to be synthesized, enabling the exploration of structure-activity relationships. mdpi.comnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact, improve safety, and increase efficiency. sruc.ac.ukdoaj.org This includes the use of novel catalysts, optimization of reaction conditions, and the use of environmentally benign solvents.

Catalytic Methods and Reaction Optimization

Catalysis plays a pivotal role in the modern synthesis of quinolines. Transition metal catalysts, including palladium, copper, rhodium, and cobalt, have been effectively used in various cyclization and cross-coupling reactions to build the quinoline scaffold. mdpi.comnumberanalytics.com For example, the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be catalyzed by a range of agents from simple acids and bases to more complex Lewis acids and heterogeneous catalysts. pharmaguideline.comnih.gov

Researchers have explored the use of nanocatalysts and reusable solid acid catalysts, which offer advantages such as high efficiency, easy separation, and the potential for recycling, aligning with green chemistry principles. nih.gov Optimization of reaction parameters like temperature, catalyst loading, and reaction time is crucial for maximizing yield and minimizing by-product formation. nih.govtandfonline.com

Table 1: Catalytic Methods in Quinoline Synthesis
Catalyst TypeReactionKey AdvantagesReference
Transition Metal Complexes (Pd, Cu, Co)Cross-coupling, Cyclization, Dehydrogenative CouplingHigh efficiency, good functional group tolerance. mdpi.comnumberanalytics.comorganic-chemistry.org
Heterogeneous Catalysts (e.g., Zeolites, Nafion NR50)Friedländer Synthesis, Gas-phase SynthesisRecyclability, sustainability, ease of separation. mdpi.comnumberanalytics.comrsc.org
Nanocatalysts (e.g., Fe3O4-based)Friedländer Synthesis, Multicomponent ReactionsHigh surface area, enhanced reactivity, often reusable. nih.gov
Brønsted/Lewis Acids (e.g., p-TsOH, TFA, Ionic Liquids)Friedländer, Pfitzinger, Doebner ReactionsReadily available, can be used in catalytic amounts. nih.govrsc.orgmdpi.com

Solvent-Free and Aqueous Media Syntheses

A significant focus of green synthetic chemistry is the reduction or elimination of hazardous organic solvents. jocpr.com Syntheses performed in aqueous media or under solvent-free conditions are highly desirable. jocpr.comrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several quinoline syntheses have been successfully adapted to aqueous conditions, sometimes using catalysts designed to be effective in water. tandfonline.comrsc.orgscielo.org.mx

Solvent-free reactions, often facilitated by microwave irradiation or solid-state grinding, offer benefits such as reduced waste, shorter reaction times, and often improved yields. tandfonline.comresearchgate.net For example, the Friedländer synthesis has been effectively carried out under solvent-free conditions using various catalysts, including reusable solid acids and ionic liquids. nih.govresearchgate.net Microwave-assisted synthesis, in particular, has emerged as a powerful tool in green chemistry, enabling rapid and efficient synthesis of quinoline derivatives in water or without any solvent. tandfonline.commdpi.com

Table 2: Green Synthesis Conditions for Quinolines
ConditionMethodologyAdvantagesReference
Aqueous MediaReaction of anilines with carbonyl compounds, often with a water-tolerant catalyst.Environmentally benign, safe, and cost-effective. tandfonline.comrsc.orgscielo.org.mx
Solvent-FreeGrinding of reactants, often with a solid catalyst, or heating neat reactants.Reduced waste, high atom economy, simplified workup. nih.govjocpr.comresearchgate.net
Microwave IrradiationUsed for both aqueous and solvent-free reactions to accelerate reaction rates.Drastically reduced reaction times, often higher yields, energy efficient. tandfonline.commdpi.com
Ionic LiquidsCan act as both solvent and catalyst; often recyclable.Low volatility, high thermal stability, tunable properties. numberanalytics.commdpi.comrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton (1H) NMR Spectral Analysis

The 1H NMR spectrum of 7-Fluoroquinoline-2,3-dicarboxylic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the two carboxylic acid groups. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) and the proton on the pyridine (B92270) portion (H-4) would resonate in the aromatic region, typically between 7.0 and 9.0 ppm.

The proton at the C-4 position is expected to appear as a singlet, given the substitution at the C-2 and C-3 positions. The protons on the fluorinated benzene ring will display characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Specifically, H-8 would likely appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-7. Similarly, H-6 would be influenced by H-5 and the fluorine atom, and H-5 would show coupling to both H-6 and H-8. The carboxylic acid protons are expected to produce a broad singlet at a downfield chemical shift, typically above 10 ppm, due to their acidic nature and hydrogen bonding.

Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-48.5 - 8.8s (singlet)-
H-57.8 - 8.1dd (doublet of doublets)JH5-H6 ≈ 9.0, JH5-F7 ≈ 6.0
H-67.4 - 7.6t (triplet) or dddJH6-H5 ≈ 9.0, JH6-H8 ≈ 2.5, JH6-F7 ≈ 9.0
H-88.1 - 8.4dd (doublet of doublets)JH8-H6 ≈ 2.5, JH8-F7 ≈ 1.5
-COOH> 12.0br s (broad singlet)-

Carbon-13 (13C) NMR Spectral Analysis

The carbons of the carboxylic acid groups (C-2 and C-3 COOH) are predicted to resonate in the downfield region, typically between 165 and 175 ppm. The carbon atom directly bonded to the fluorine atom (C-7) will exhibit a large one-bond carbon-fluorine coupling (1JCF) and is expected to appear around 160-165 ppm. The other aromatic carbons will resonate in the range of 110-150 ppm, with their specific chemical shifts influenced by their position relative to the nitrogen, fluorine, and carboxylic acid substituents.

Predicted 13C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3125 - 129
C-4138 - 142
C-4a128 - 132
C-5126 - 130
C-6115 - 119 (d, 2JCF)
C-7160 - 165 (d, 1JCF)
C-8110 - 114 (d, 2JCF)
C-8a145 - 149
2-COOH168 - 172
3-COOH166 - 170

Fluorine-19 (19F) NMR Spectral Analysis

19F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. alfa-chemistry.com The 19F NMR spectrum of this compound is expected to show a single signal for the fluorine atom at the C-7 position. The chemical shift of this signal is typically referenced to CFCl3. For fluoroquinolones, the 19F chemical shift is often observed in the range of -110 to -130 ppm. nih.gov The signal may appear as a multiplet due to coupling with the neighboring aromatic protons (H-6 and H-8).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of the 1H and 13C NMR spectra, especially for complex molecules like this compound. researchgate.netmagritek.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, strong cross-peaks would be expected between H-5 and H-6, and weaker correlations between H-6 and H-8, confirming their connectivity within the benzene ring. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the quinoline ring (C-4, C-5, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com It would be instrumental in assigning the quaternary carbons (C-2, C-3, C-4a, C-7, C-8a) and the carboxylic acid carbons. For example, the proton at C-4 would show correlations to C-2, C-3, and C-4a. The aromatic protons H-5, H-6, and H-8 would show correlations to various carbons in the benzene ring and potentially to C-4a and C-8a, confirming the fusion of the two rings.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Carbonyl Vibrational Modes (C=O) of Carboxylic Acids

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups. The most prominent of these is the carbonyl (C=O) stretching vibration. orgchemboulder.com Due to the presence of two carboxylic acid groups, this region of the spectrum may show complex absorption patterns.

In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding weakens the C=O bond, causing the stretching vibration to appear at a lower frequency than that of a free carbonyl group. For aromatic carboxylic acids, the C=O stretch is typically observed in the range of 1680-1710 cm-1. spectroscopyonline.com The conjugation of the carboxylic acid groups with the quinoline ring system can also influence the position of this band. echemi.com

In addition to the C=O stretch, other characteristic vibrations of the carboxylic acid groups include a very broad O-H stretching band from approximately 2500 to 3300 cm-1, which often overlaps with C-H stretching vibrations. orgchemboulder.com The C-O stretching and O-H bending vibrations are also expected in the fingerprint region of the spectrum. spectroscopyonline.com

Predicted IR Absorption Data for the Carbonyl Group of this compound

Vibrational ModePredicted Frequency Range (cm-1)Intensity
C=O Stretch (Hydrogen-bonded dimer)1680 - 1720Strong
O-H Stretch2500 - 3300Broad, Strong
C-O Stretch1210 - 1320Medium
O-H Bend900 - 960Broad, Medium

C-F Bond Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical insights into the functional groups present in a molecule. For this compound, the vibrational modes of the C-F bond are of particular interest for structural confirmation.

In related fluoroquinolone compounds, the C-F stretching vibration is a characteristic feature. Raman spectroscopic studies of fluoroquinolones like norfloxacin, ciprofloxacin, and ofloxacin have identified the fully symmetric vibrational normal mode containing the C-F bond in the range of 770-880 cm⁻¹ researchgate.net. For instance, a study on a 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolone identified a C-F stretching vibration at 1385.87 cm⁻¹ in its IR spectrum researchgate.net.

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
C=O (Carboxylic Acid) Stretching 1760 - 1690
C=C (Aromatic) Stretching 1600 - 1400
C-F (Aromatic) Stretching 1400 - 1000

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The molecular formula of this compound is C₁₁H₆FNO₄. Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical exact mass can be calculated.

This precise mass measurement is a definitive tool for confirming the molecular formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Exact Mass Calculation for this compound

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 11 12.000000 132.000000
Hydrogen (¹H) 6 1.007825 6.04695
Fluorine (¹⁹F) 1 18.998403 18.998403
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 4 15.994915 63.97966

| Total Exact Mass | | | 235.028087 |

Fragmentation Pathways and Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure. For this compound, several key fragmentation pathways can be predicted based on its structure.

The presence of two carboxylic acid groups suggests characteristic fragmentation patterns for this class of compounds. Common fragmentations include the loss of a hydroxyl radical (-OH, M-17), a water molecule (-H₂O, M-18), and a carboxyl group (-COOH, M-45) libretexts.orglibretexts.org. The initial loss of one COOH group would be a prominent fragmentation step. Subsequent fragmentation could involve the loss of the second carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline aromatic system.

Fluoroquinolone antibiotics typically exhibit multiple absorption bands in the 220–370 nm range nih.gov. These absorptions are attributed to π-π* transitions within the conjugated bicyclic ring system hku.hk. For comparison, ciprofloxacin shows an absorption maximum around 280 nm, while enrofloxacin's maximum is near 277 nm nih.gov. Simple carboxylic acids absorb at wavelengths around 210 nm, which is generally too low to be of significant use for detailed structural analysis when other chromophores are present libretexts.org.

Therefore, the spectrum of this compound is predicted to show characteristic strong absorptions related to the π-π* transitions of the fluoroquinoline nucleus. The position and intensity of these absorption maxima are influenced by the substituents on the ring, namely the fluorine atom and the two carboxylic acid groups, which act as auxochromes and can cause shifts in the absorption wavelengths (either bathochromic or hypsochromic).

X-ray Crystallography for Solid-State Structure Determination

In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The two carboxylic acid groups are potent hydrogen bond donors and acceptors. It is highly probable that these groups will engage in hydrogen bonding with neighboring molecules, potentially forming dimeric structures or extended chains.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It provides a framework for calculating various molecular properties by modeling the electron density. For 7-Fluoroquinoline-2,3-dicarboxylic acid, DFT calculations would offer fundamental insights into its reactivity, stability, and spectroscopic signatures.

Electronic structure properties are key determinants of a molecule's chemical behavior. DFT calculations can predict several of these quantum chemical parameters.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. It can be approximated from the energy of the HOMO (IP ≈ -EHOMO). A higher ionization potential suggests a greater difficulty in removing an electron.

Electron Affinity (EA): Electron affinity is the energy released when a molecule accepts an electron. It can be approximated from the energy of the LUMO (EA ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept an electron.

These values are typically calculated using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

Table 1: Representative Electronic Properties Calculated via DFT (Note: The following values are hypothetical examples for illustrative purposes, as specific published data for this compound is not available.)

ParameterSymbolValue (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0Electron-accepting ability
HOMO-LUMO Energy GapΔE4.5Chemical reactivity and stability
Ionization PotentialIP6.5Energy to remove an electron
Electron AffinityEA2.0Ability to accept an electron

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to denote regions of different potential:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like oxygen or nitrogen). These are sites susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline (B57606) ring as red regions, while the hydrogens of the carboxylic acids would appear as blue regions. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical spectrum can be generated. This predicted spectrum can be used to:

Confirm the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies).

Aid in the interpretation of experimental IR and Raman spectra by assigning specific vibrational modes (e.g., C=O stretch, O-H bend, C-F stretch) to observed peaks.

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. This compound has rotational freedom around the C-C bonds connecting the carboxylic acid groups to the quinoline ring. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the most stable, low-energy conformation (the global minimum) and other stable, local minima, providing insight into the molecule's preferred shape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation, typically in a solvent like water, would reveal:

How the molecule's conformation changes over time at a given temperature.

The stability of intramolecular hydrogen bonds.

The organization of solvent molecules around the solute, providing a detailed picture of its hydration shell.

Interactions with other molecules, such as biological macromolecules, which is a common application for fluoroquinolone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build mathematical models that correlate the chemical features of a group of molecules with their biological activity or a specific property. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of similar quinoline derivatives to develop such a model.

The process involves calculating a set of numerical descriptors for each molecule that quantify its structural, electronic, and physicochemical properties. These descriptors for this compound would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

By applying statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be generated to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors.

Computational Prediction of Chemical Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for predicting the chemical behavior of molecules, offering insights into reactivity, selectivity, and potential interaction sites. For this compound, methods such as Density Functional Theory (DFT) are employed to model its electronic structure and forecast its reactivity. These investigations typically focus on Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org

Highest Occupied Molecular Orbital (HOMO): This orbital is the highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system and the oxygen atoms of the carboxyl groups, indicating these are the primary sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, thus acting as an electrophile. The LUMO is likely spread across the fused aromatic ring system, with significant contributions from the carbons of the carboxylic acid groups, suggesting these areas are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability. In quinoline derivatives, this gap is a key indicator of the molecule's potential to engage in chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Properties for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative based on similar quinoline structures.

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.70ELUMO - EHOMO; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.deacs.org It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netyoutube.com The map uses a color spectrum where red indicates regions of high electron density (negative electrostatic potential) and blue indicates regions of electron deficiency (positive electrostatic potential), while green represents neutral potential. youtube.com

For this compound, the MEP map would reveal:

Negative Potential (Red): The most intense red areas are localized around the oxygen atoms of the two carboxylic acid groups (at positions 2 and 3). researchgate.net These sites are the most likely to interact with electrophiles or participate in hydrogen bonding as acceptors.

Positive Potential (Blue): Regions of strong positive potential are expected on the acidic hydrogen atoms of the carboxylic acid groups, making them susceptible to deprotonation and interaction with nucleophiles.

Neutral/Mixed Potential (Green/Yellow): The fused aromatic ring system would display a more varied potential, influenced by the electron-withdrawing effects of the fluorine atom and the dicarboxylic acid groups.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis

Molecular Region Predicted Potential Color Code Implied Reactivity
Carboxyl Oxygen Atoms (-COOH) Highly Negative Red Site for electrophilic attack, hydrogen bond acceptor.
Carboxyl Hydrogen Atoms (-COOH) Highly Positive Blue Site for nucleophilic attack, deprotonation (acidic).
Quinoline Nitrogen Atom Moderately Negative Yellow/Orange Potential site for protonation or metal chelation.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more quantitative prediction of reactivity.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Table 3: Calculated Global Reactivity Descriptors Values are illustrative and derived from HOMO/LUMO energies.

DescriptorFormulaValue (eV)Interpretation
Electronegativity (χ)-(EHOMO + ELUMO)/24.50High tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/22.35Moderately high resistance to charge transfer.
Chemical Softness (S)1 / (2η)0.21Moderate reactivity.

Preclinical Mechanistic Investigations and Biological Target Interactions

Preclinical Studies of Biological Activity (in vitro and in vivo animal models)

Antimicrobial Efficacy against Bacterial Strains

Against Gram-Negative Organisms

The antibacterial action of quinolone derivatives, such as 7-Fluoroquinoline-2,3-dicarboxylic acid, against Gram-negative bacteria is primarily mediated through the inhibition of essential bacterial enzymes involved in DNA replication. mdpi.com The main targets are DNA gyrase and topoisomerase IV. nih.govnih.gov In most Gram-negative bacteria, DNA gyrase is the principal target. nih.gov

The mechanism involves the quinolone binding to the enzyme-DNA complex, which halts the replication fork. mdpi.com This interaction forms a ternary complex that prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. researchgate.net The carboxylic acid group at position 3 and the carbonyl group at position 4 of the quinolone structure are crucial for this activity. nih.gov

The effectiveness of these compounds is also dependent on their ability to penetrate the bacterial cell wall. dovepress.com In Gram-negative bacteria, this is complicated by the presence of an outer membrane. nih.gov The entry of quinolones is often facilitated by porin channels. dovepress.com

A study on Pseudomonas aeruginosa isolates from cystic fibrosis patients revealed that mutations in the regulatory genes for drug efflux pumps, in addition to mutations in the target enzymes, are significant mechanisms of resistance. nih.gov Specifically, alterations in the MexCD-OprJ and MexEF-OprN efflux systems were predominant. nih.gov

Target EnzymePrimary FunctionRole in Quinolone Action
DNA Gyrase Introduces negative supercoils into DNA, essential for replication.Primary target in most Gram-negative bacteria; inhibition leads to cessation of DNA replication. nih.govnih.gov
Topoisomerase IV Decatenates daughter chromosomes after replication.Secondary target in many Gram-negative bacteria; inhibition prevents cell division. mdpi.comnih.gov

Antiviral Mechanistic Explorations (e.g., HIV-1 Integrase Inhibition)

The quest for new antiviral agents has led to the exploration of quinolone derivatives for activities beyond their antibacterial properties. One area of significant interest is the inhibition of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV). nih.gov HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the virus's life cycle. nih.govnih.gov

Compounds with a diketo acid functionality have been shown to be effective inhibitors of HIV-1 integrase. nih.gov These inhibitors are believed to chelate the divalent metal ions (typically Mg2+ or Mn2+) in the enzyme's active site. nih.gov This chelation prevents the binding of the host DNA to the integrase, thereby blocking the strand transfer step of integration. nih.gov This mechanism is described as interfacial inhibition, as the inhibitor binds at the interface of the viral DNA and the enzyme. nih.gov

While direct studies on this compound's effect on HIV-1 integrase are not specified in the provided results, the structural similarity of the dicarboxylic acid motif to the diketo acid inhibitors suggests a potential for similar mechanistic action. Quinolone-3-carboxylic acids are listed as a scaffold for HIV-1 integrase inhibitors. nih.gov

Anticancer Mechanistic Studies (e.g., Topoisomerase Inhibition in Mammalian Cells)

The anticancer potential of fluoroquinolone derivatives stems from their ability to inhibit mammalian topoisomerases, particularly topoisomerase II. ekb.egresearchgate.net These enzymes are structurally and functionally similar to bacterial DNA gyrase and topoisomerase IV. nih.gov While there are differences that allow for selective targeting of bacterial enzymes by antibiotics, some quinolones exhibit inhibitory activity against the human counterparts. ekb.egnih.gov

The inhibition of human topoisomerase II by fluoroquinolones can lead to the stabilization of the enzyme-DNA cleavage complex. researchgate.net This results in DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis in cancer cells. rsc.orgnih.gov Studies have shown that ciprofloxacin, a related fluoroquinolone, can induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines. researchgate.netnih.gov

The cytotoxic effects of fluoroquinolones are being explored as a potential source of new anticancer drugs. ekb.eg Modifications to the quinolone structure, particularly at the C-7 position and the C-3 carboxylic acid group, can enhance their anticancer activity and selectivity for mammalian topoisomerases. researchgate.netnih.gov Some derivatives have been shown to inhibit topoisomerase I and II, induce apoptosis, and arrest the cell cycle at the G2/M phase. mdpi.comnih.gov

EnzymeFunction in Cancer CellsEffect of Inhibition by Quinolone Derivatives
Topoisomerase I Relaxes DNA supercoiling by creating single-strand breaks.Inhibition can lead to DNA damage and apoptosis. mdpi.comnih.gov
Topoisomerase II Manages DNA tangles and supercoils by creating double-strand breaks.Inhibition stabilizes the cleavable complex, leading to DNA breaks, cell cycle arrest, and apoptosis. ekb.egrsc.orgnih.gov

Mechanisms of Resistance Development at the Molecular Level

Bacterial resistance to quinolones is a significant clinical challenge and arises primarily through two mechanisms: alterations in the target enzymes and reduced intracellular drug concentration. dovepress.comnih.gov

Target Alterations: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a common cause of resistance. researchgate.net These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR). nih.gov The amino acid changes in this region reduce the binding affinity of the quinolone to the enzyme-DNA complex. nih.gov In many Enterobacteriaceae, the first mutation often occurs in the gyrA gene, conferring low-level resistance, with subsequent mutations in parC leading to higher levels of resistance. nih.gov

Reduced Drug Accumulation: This can be a result of either decreased uptake or increased efflux of the drug. nih.gov

Decreased Uptake: In Gram-negative bacteria, mutations that lead to the downregulation of porin expression, such as OmpF in E. coli, can reduce the influx of quinolones into the cell. dovepress.com

Increased Efflux: Overexpression of efflux pumps is a major mechanism of resistance. dovepress.com These pumps actively transport quinolones out of the bacterial cell. Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are involved. nih.gov In P. aeruginosa, overexpression of efflux pumps like MexAB-OprM, MexCD-OprJ, and MexEF-OprN is a common cause of resistance. nih.gov

Plasmid-Mediated Resistance: In addition to chromosomal mutations, resistance can be acquired through horizontal gene transfer of plasmids. dovepress.com These plasmids can carry genes that:

Protect the target enzymes (e.g., qnr proteins). researchgate.net

Modify the quinolone drug (e.g., a variant of an aminoglycoside acetyltransferase). nih.gov

Encode for efflux pumps (e.g., qepA). researchgate.net

These plasmid-mediated mechanisms often confer low-level resistance but can facilitate the selection of higher-level resistance through chromosomal mutations. researchgate.net

Resistance MechanismMolecular BasisConsequence
Target Alteration Mutations in gyrA, gyrB, parC, parE genes within the QRDR. researchgate.netnih.govReduced binding of the quinolone to the DNA-enzyme complex. nih.gov
Reduced Drug Uptake Downregulation of porin expression (e.g., OmpF). dovepress.comDecreased influx of the drug into the bacterial cell.
Increased Drug Efflux Overexpression of efflux pumps (e.g., AcrAB-TolC, Mex systems). nih.govnih.govActive removal of the drug from the bacterial cell.
Plasmid-Mediated Resistance Acquisition of genes like qnr, AAC(6')-Ib-cr, and qepA. researchgate.netnih.govTarget protection, drug modification, or drug efflux.

Advanced Applications and Interactions in Chemical Systems

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on designing and synthesizing complex, ordered structures through non-covalent interactions. For a molecule like 7-Fluoroquinoline-2,3-dicarboxylic acid, its carboxylic acid groups and the quinoline (B57606) ring system would be expected to participate in hydrogen bonding and π-π stacking interactions, making it a candidate for the construction of novel supramolecular assemblies.

Co-crystallization Studies and Crystal Packing

Co-crystallization is a technique used to form a single crystalline structure from two or more different molecules in a specific stoichiometric ratio. This can alter the physicochemical properties of the parent compounds, such as solubility and stability. While the co-crystallization of other fluoroquinolones with various dicarboxylic acids has been explored to enhance their properties, specific studies detailing the co-crystallization of this compound with other molecules and the resulting crystal packing arrangements are not presently available.

Organic Salt Formation with Diverse Counterions

The acidic nature of the two carboxylic acid groups on this compound makes it a prime candidate for forming organic salts with a variety of basic counterions. The formation of salts can significantly impact properties like dissolution rate and bioavailability.

The stoichiometry of the resulting salt would depend on the pKa values of both the this compound and the chosen counterion, as well as the crystallization conditions. The proton transfer from the carboxylic acid groups to the basic counterion is the fundamental mechanism of salt formation. A complete or partial proton transfer can occur, leading to the formation of either a simple salt or a co-crystal of a salt with a neutral molecule. Detailed investigations into these mechanisms for this compound are not currently published.

The formation of an organic salt can dramatically alter the solution behavior and dissolution rate compared to the free acid form. Generally, salts exhibit higher aqueous solubility and faster dissolution rates. However, without specific experimental data for salts of this compound, it is not possible to provide a quantitative analysis of these effects.

Coordination Chemistry and Metal Complexation

The presence of multiple potential coordination sites, including the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl groups, suggests that this compound could act as a versatile ligand in coordination chemistry, forming complexes with various metal ions.

Design and Synthesis of Metal Complexes and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a suitable building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, catalysis, and drug delivery. The specific geometry and connectivity of the ligand would influence the resulting framework's topology and properties. Research on the design and synthesis of metal complexes and MOFs specifically utilizing this compound as the organic linker has not been identified in the available literature.

Chelation Properties and Ligand Behavior Studies

The unique structural architecture of this compound, featuring two carboxylic acid groups at the 2 and 3-positions and a nitrogen atom within the quinoline ring, suggests a pronounced capacity for metal ion chelation. While specific studies on this exact molecule are limited, the broader class of fluoroquinolone carboxylic acids provides a foundational understanding of its potential ligand behavior.

Fluoroquinolones typically act as bidentate ligands, coordinating with metal ions through the oxygen atoms of the 3-carboxylic acid and the 4-carbonyl group. This interaction is crucial in both the biological activity of fluoroquinolone antibiotics and their environmental interactions. The stability of the resulting metal complexes often follows the Irving-Williams series, with a higher affinity for trivalent cations like Al³⁺ and Fe³⁺ compared to divalent cations such as Mg²⁺ and Ca²⁺ nih.gov. The stoichiometry of these complexes can vary, with 1:1, 1:2, and even 1:3 metal-to-ligand ratios being observed depending on the metal ion and reaction conditions nih.govnih.gov.

The presence of an additional carboxylic acid group at the 2-position in this compound introduces the potential for more complex coordination chemistry. This second carboxyl group could enable the molecule to act as a tridentate ligand, potentially forming more stable and structurally diverse metal complexes. The specific coordination modes and the stability constants of such complexes would be highly dependent on the metal ion and the pH of the medium, which influences the protonation state of the carboxylic acid groups.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Ions
BidentateO (3-COOH), O (C4=O)Divalent and Trivalent Cations
BidentateO (2-COOH), N (ring)Transition Metals
TridentateO (2-COOH), N (ring), O (3-COOH)Transition Metals, Lanthanides

Further research through techniques such as potentiometric titration, spectroscopy (UV-Vis, IR, NMR), and single-crystal X-ray diffraction would be necessary to fully elucidate the specific chelation properties and ligand behavior of this compound with various metal ions.

Interactions with Environmental Matrices

The environmental fate of this compound is governed by its interactions with various environmental compartments, particularly soil and water. Its chemical structure, including the ionizable carboxylic acid groups and the fluorinated quinoline ring, dictates its mobility, persistence, and bioavailability in the environment.

The sorption of quinoline derivatives to soil is a critical process that influences their transport and potential for groundwater contamination. The extent of adsorption is significantly affected by soil properties such as organic matter content, clay content, and pH. For ionizable compounds like this compound, soil pH is a master variable controlling its speciation and, consequently, its interaction with soil surfaces.

At pH values below their pKa, the carboxylic acid groups will be protonated, and the molecule may carry a net positive charge due to the protonation of the quinoline nitrogen, leading to strong electrostatic interactions with negatively charged clay minerals and organic matter. Conversely, at higher pH values, the deprotonated carboxylate groups will result in a net negative charge, potentially leading to repulsion from negatively charged soil surfaces.

Studies on other fluoroquinolones have shown that adsorption is often rapid, with a significant portion of the compound being sorbed within the first few hours nih.gov. The adsorption process can often be described by models such as the Freundlich or Langmuir isotherms nih.gov. Desorption, however, is often found to be limited and hysteretic, indicating that a fraction of the adsorbed compound becomes strongly bound to the soil matrix nih.govnih.gov. This irreversible binding can lead to the long-term persistence of these compounds in the soil environment.

Table 2: Factors Influencing the Adsorption and Desorption of this compound in Soil

FactorInfluence on AdsorptionInfluence on Desorption
Soil pHHigh at low pH (cationic form), Low at high pH (anionic form)Low at low pH, Potentially higher at high pH
Organic Matter ContentGenerally increases adsorption through hydrophobic and electrostatic interactions.Generally decreases desorption.
Clay Content and TypeIncreases adsorption due to high surface area and cation exchange capacity.Decreases desorption.
Cation Exchange Capacity (CEC)Positively correlated with adsorption of cationic species.Negatively correlated with desorption.

The environmental fate of this compound is a complex interplay of various physical, chemical, and biological processes. Its transport through the environment is largely dictated by its partitioning between the aqueous phase and solid matrices like soil and sediment.

Due to the strong sorption potential of quinoline derivatives, the mobility of this compound in the subsurface is expected to be retarded relative to water flow. However, factors such as high rainfall events or the presence of preferential flow paths in soil could facilitate its transport to groundwater.

The ultimate environmental fate of this compound will depend on the specific conditions of the receiving environment. In soil, it is likely to persist and accumulate, with slow desorption acting as a long-term source of contamination to the surrounding environment. In aquatic systems, it may undergo photolytic degradation, but its inherent stability suggests a long environmental half-life. Further studies are needed to quantify the rates of these processes and to fully assess the environmental risks associated with this compound.

Q & A

Q. What are the recommended synthesis protocols for 7-Fluoroquinoline-2,3-dicarboxylic acid?

Synthesis of fluorinated quinoline derivatives often involves cyclization reactions using polyphosphoric acid (PPA) or phosphoric acid (PA) as catalysts. For example, analogous dicarboxylic acids like pyridine-2,3-dicarboxylic acid are synthesized via condensation of diaminobenzene with dicarboxylic acid precursors under acidic conditions . For 7-fluoro derivatives, fluorination steps (e.g., using KF or fluorinated reagents) should be incorporated during the cyclization phase. Purity can be enhanced via recrystallization in ethanol or methanol .

Q. How is this compound characterized structurally?

Structural confirmation typically employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify aromatic protons, fluorine coupling, and carboxylic acid groups. For example, furan-2,3-dicarboxylic acid derivatives show distinct δ ~6.8–7.9 ppm for aromatic protons in DMSO-d6 .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding, as demonstrated for pyridine-2,3-dicarboxylic acid salts .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C11_{11}H6_{6}FNO4_{4} for the target compound) .

Q. What are the key solubility and stability considerations for this compound?

Dicarboxylic acids generally exhibit poor solubility in non-polar solvents but dissolve in polar aprotic solvents (e.g., DMF, DMSO) or alkaline aqueous solutions. Stability studies under varying pH (e.g., alkaline conditions using KOH/NaOH) are critical, as seen in aryl-linked dicarboxylic acids, where hydrolysis or decarboxylation may occur . Storage recommendations include inert atmospheres and desiccated environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can this compound be applied in metal-organic framework (MOF) design?

Dicarboxylic acids are common ligands in MOFs. For instance, 6-picoline-2,3-dicarboxylic acid has been used to synthesize Cu-based MOFs with corrosion-resistant properties . The fluorine substituent in 7-fluoroquinoline derivatives could enhance thermal stability or modulate electronic properties for catalytic or sensing applications. Experimental design should optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) and solvent systems (e.g., DMF/water mixtures) to control crystallinity .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated dicarboxylic acids?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism, fluorine spin-spin coupling, or impurities. Strategies include:

  • Variable-temperature NMR to assess dynamic processes.
  • Isotopic labeling (e.g., 19^{19}F NMR) to trace fluorine environments.
  • Comparative analysis with non-fluorinated analogues (e.g., quinoline-2,3-dicarboxylic acid) to isolate fluorine-specific effects .

Q. How does the fluorine substituent influence the compound’s biological or catalytic activity?

Fluorine enhances electronegativity and metabolic stability. For example, fluorinated quinolones (e.g., ciprofloxacin analogues) show improved antibacterial activity due to increased membrane permeability . In catalysis, fluorine can activate specific reaction pathways (e.g., Lewis acid-assisted mechanisms). Testing should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets).
  • Electrochemical studies (e.g., cyclic voltammetry) to probe redox behavior .

Q. What toxicological profiles should be considered for safe handling?

While specific data for this compound is limited, analogous compounds (e.g., pyridine-2,3-dicarboxylic acid) show low acute toxicity but potential sensitization risks. Key precautions:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Monitor for respiratory irritation, as seen in structurally similar perfluorinated compounds .
  • Follow waste disposal guidelines for fluorinated organics to prevent environmental persistence .

Methodological Notes

  • Synthetic Optimization : Use design-of-experiment (DoE) approaches to refine reaction parameters (temperature, stoichiometry) .
  • Analytical Cross-Validation : Combine HPLC (for purity) with elemental analysis to confirm composition .
  • Computational Modeling : DFT calculations can predict electronic properties and guide MOF or drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.